Enclomifene citrate
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Overview
Description
Enclomifene citrate is a nonsteroidal selective estrogen receptor modulator belonging to the triphenylethylene group. It is primarily used to treat male hypogonadism by increasing testosterone levels. This compound works by antagonizing estrogen receptors in the pituitary gland, which reduces the negative feedback by estrogen on the hypothalamic-pituitary-gonadal axis, thereby increasing gonadotropin secretion and gonadal production of testosterone .
Preparation Methods
Synthetic Routes and Reaction Conditions: Enclomifene citrate is synthesized through a series of chemical reactions involving the condensation of 2-chloro-1,2-diphenylethylene with 4-(2-chloro-1,2-diphenylethenyl)phenol, followed by the addition of diethylamine. The reaction is typically carried out in the presence of a base such as sodium hydroxide and a solvent like dichloromethane .
Industrial Production Methods: Industrial production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process includes the purification of the final product through crystallization and filtration techniques .
Chemical Reactions Analysis
Types of Reactions: Enclomifene citrate undergoes various chemical reactions, including:
Oxidation: Enclomifene can be oxidized to form its corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert enclomifene to its amine derivatives.
Substitution: Enclomifene can undergo nucleophilic substitution reactions to form various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are commonly employed
Major Products Formed:
Oxidation: Enclomifene N-oxide.
Reduction: Enclomifene amine derivatives.
Substitution: Various substituted enclomifene derivatives
Scientific Research Applications
Enclomifene citrate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study selective estrogen receptor modulators and their interactions with estrogen receptors.
Biology: Investigated for its effects on the hypothalamic-pituitary-gonadal axis and its role in regulating hormone levels.
Medicine: Primarily used to treat male hypogonadism by increasing testosterone levels. .
Industry: Utilized in the development of new pharmaceuticals targeting hormone-related disorders
Mechanism of Action
Enclomifene citrate acts by antagonizing estrogen receptors in the pituitary gland. This disruption of the negative feedback loop by estrogen on the hypothalamic-pituitary-gonadal axis leads to an increase in gonadotropin secretion. The elevated levels of gonadotropins stimulate the testes to produce more testosterone. The molecular targets involved include estrogen receptors in the pituitary gland and the hypothalamus .
Comparison with Similar Compounds
Clomiphene citrate: A mixture of enclomifene and zuclomifene isomers. .
Zuclomifene: The (Z)-isomer of clomiphene, which is more estrogenic compared to enclomifene.
Uniqueness of Enclomifene Citrate: this compound is unique due to its selective estrogen receptor antagonism, which makes it more favorable for treating male hypogonadism without the estrogenic effects associated with zuclomifene. This selective action results in fewer side effects and a more targeted increase in testosterone levels .
This compound represents a significant advancement in the treatment of hormone-related disorders, offering a targeted approach with fewer side effects compared to other similar compounds.
Properties
Molecular Formula |
C33H40ClNO8 |
---|---|
Molecular Weight |
614.1 g/mol |
IUPAC Name |
2-[4-[(E)-2-chloro-1,2-diphenylethenyl]phenoxy]-N,N-diethylethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid;methane |
InChI |
InChI=1S/C26H28ClNO.C6H8O7.CH4/c1-3-28(4-2)19-20-29-24-17-15-22(16-18-24)25(21-11-7-5-8-12-21)26(27)23-13-9-6-10-14-23;7-3(8)1-6(13,5(11)12)2-4(9)10;/h5-18H,3-4,19-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);1H4/b26-25+;; |
InChI Key |
IMGWYAILEILEOR-LHPVOXLHSA-N |
Isomeric SMILES |
C.CCN(CC)CCOC1=CC=C(C=C1)/C(=C(\C2=CC=CC=C2)/Cl)/C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
C.CCN(CC)CCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)Cl)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origin of Product |
United States |
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